Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

PDU_Medicinal Chemistry Building Block Synthesis Prodrug Design

Standard coumarin building blocks lack the precise 4,8-dimethyl/7-hydroxy/3-acetate pattern required for NAAA inhibition (IC50 as low as 160 nM) or CNS-targeted anti-inflammatory SAR. This exact scaffold solves batch-to-batch variability in methyl ester reactivity and fluorogenic properties. - **Synthetic value:** One-step enzymatic conversion to 7-hydroxycoumarin fluorophore; direct amidation for prodrug libraries - **Physicochemical edge:** Calculated logP 2.0-2.2 (optimal CNS space) vs. core cLogP 1.7 - **Supply assurance:** >98% purity, methyl ester integrity preserved, global R&D shipping

Molecular Formula C14H14O5
Molecular Weight 262.261
CAS No. 433703-81-2
Cat. No. B2860183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
CAS433703-81-2
Molecular FormulaC14H14O5
Molecular Weight262.261
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)OC
InChIInChI=1S/C14H14O5/c1-7-9-4-5-11(15)8(2)13(9)19-14(17)10(7)6-12(16)18-3/h4-5,15H,6H2,1-3H3
InChIKeyVHNZFXKDCIJJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate Procurement Strategy


Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 433703-81-2) is a synthetic coumarin derivative with a C14H14O5 framework (MW 262.26 g/mol) and a methyl ester group at the chromen-3-acetate position [1]. The compound features a 7-hydroxy-4,8-dimethylcoumarin core with a 2-oxo-2H-chromene backbone . As a specialized coumarin building block, it serves medicinal chemistry and research applications requiring a defined ester-functionalized scaffold .

Methyl ester for direct transesterification and amidation
4,8-Dimethyl pattern for metabolic stability screening
7-Hydroxycoumarin core for fluorogenic assay development

Why Generic Coumarin Analogs Cannot Substitute This Compound


Coumarin scaffolds for medicinal chemistry often differ significantly in substituent effects. The target compound integrates a 7-hydroxy group, a 4,8-dimethyl motif, and a methyl ester at the 3-position. These substituents collectively influence electronic character, solubility, membrane permeability, metabolic susceptibility, and derivatization handles in ways that cannot be reproduced by singly-substituted coumarins like 4-methylumbelliferone or the free acid [1]. Furthermore, recent work on PEGylated versus non-PEGylated 4,8-dimethylcoumarins demonstrated that specific methyl and hydroxyl positioning can significantly modulate anti-inflammatory activity [2]. Thus, procurement based on a structurally exact match is required when the synthetic target demands a reactive ester handle or a specific catechol-like H-bond donor/acceptor pattern for biological or chemical studies.

Scaffold mismatch Substituent differences alter electronic, solubility, and permeability profiles; singly-substituted coumarins may not replicate the target scaffold behavior.
Bioactivity sensitivity Specific methyl and hydroxyl positioning modulates inflammation model response; PEGylation studies confirm scaffold-dependent activity that generic analogs may not reproduce.

Quantitative Differentiation from Closest Commercial Analogs


Ester vs. Acid: Superior Synthetic Accessibility for Derivatization

The methyl ester functionality serves as a pivotal synthetic handle for direct transesterification and amidation reactions, enabling efficient access to diverse prodrugs, affinity probes, and polymer-linked molecules. Compared to the free carboxylic acid (CAS 500203-88-3), which requires multi-step activation, the methyl ester enters reactions directly under milder conditions. This functional group difference confers a practical synthetic advantage estimated at >50% reduction in reaction steps and a favorable reduction in protecting group requirements for ester-linked library synthesis [1].

Synthetic Accessibility
Supporting evidence
Direct transesterification/amidation; ~1–2 steps vs. 3–5 steps for free acid activation. Estimated >50% reduction in reaction steps.
Supports ester-linked library synthesis.
Based on general carbonyl reactivity; protocol-dependent.
PDU_Medicinal Chemistry Building Block Synthesis Prodrug Design

4,8-Dimethyl vs. 4-Monomethyl: Enhanced Phase II Metabolic Stability

The presence of two methyl groups at positions 4 and 8 in the target compound sterically shields the 7-hydroxy group from Phase II glucuronidation and sulfation more effectively than the 4-methyl-only substitution of 4-methylumbelliferone (CAS 90-33-5). In silico predictions using SwissADME and admetSAR consistently indicate that the 4,8-dimethyl substitution pattern reduces the probability of metabolic O-glucuronidation by 40–50% compared to 4-methylumbelliferone, while maintaining similar passive permeability [1][2].

Phase II Glucuronidation Risk
Data to verify
Predicted O-glucuronidation probability ~0.3 vs. ~0.7–0.8 (4-methylumbelliferone). Approximately 40–50% lower likelihood.
May reduce Phase II metabolism in screening.
In silico prediction (SwissADME/admetSAR); experimental validation required.
PDU_Drug Metabolism Pharmacokinetics In Silico ADME

7-Hydroxy Chromophore: Superior Fluorescence-Based Assay Performance

The 7-hydroxycoumarin core undergoes enzymatic cleavage by esterases and cytochrome P450s to release 7-hydroxycoumarin, which is intensely fluorescent (λex/λem ~370/450 nm). In contrast, 3-acetyl-7-acetoxycoumarin requires two-step hydrolysis to generate the fluorophore, which is less efficient and kinetically slower. Fluorescence assays for CYP2A6 inhibition using 7-hydroxycoumarin as a substrate have been widely validated with IC50 values for known reference inhibitors, demonstrating the practical value of the 7-hydroxy chromophore [1].

Fluorogenic Assay Performance
Supporting evidence
Monoester hydrolysis releases 7-hydroxycoumarin (quantum yield ~0.70); >2-fold faster hydrolysis than diester analog.
Supports faster kinetic readouts in HTS.
Esterase-mediated context at pH 7.4, 37°C.
PDU_Fluorescent Probes Enzyme Assays Biochemical Reagent

Lipophilicity Advantage for Improved Membrane Permeability

The calculated logP (cLogP) of the target compound is estimated at 2.0–2.2 by consensus logP methods (ALOGPS, ChemAxon), compared to 1.7 for 7-hydroxy-4,8-dimethylcoumarin (CAS 4115-76-8) lacking the methyl ester extension [1]. This small but significant increase in lipophilicity improves predicted passive membrane permeability by approximately 30–50% while maintaining aqueous solubility within an acceptable range for drug-likeness. PEGylated 4,8-dimethylcoumarins have employed similar lipophilic modifications to enhance cellular uptake and ICAM-1 inhibitory activity [2]. Therefore, the methyl ester extension provides a rational balance between hydrophilicity and lipophilicity, supporting oral bioavailability optimization.

Lipophilicity (cLogP)
Class-level inference
cLogP ~2.0–2.2 vs. ~1.7 (7-hydroxy-4,8-dimethylcoumarin). Δ 0.3–0.5 log units higher.
May support permeability screening.
Computational consensus prediction; not experimentally measured.
PDU_Drug Design Lipophilic Efficiency Physicochemical Properties

Optimized Procurement Scenarios and Strategic Applications


Rapid Assembly of Esterase-Activated Prodrug Libraries

Leverage the methyl ester's direct amidation capability to generate a diverse set of amide prodrugs from a single building block. The 4,8-dimethyl motif provides superior metabolic stability compared to mono-methyl coumarin analogues, as predicted by reduced Phase II glucuronidation. This approach is validated by prior success with PEGylated 4,8-dimethylcoumarins that demonstrated enhanced ICAM-1 inhibition [1]. The target compound thereby serves as a central scaffold for parallel synthesis in early-stage inflammation and immunology research.

Construction of Cytochrome P450 Fluorogenic Substrates for HTS

The 7-hydroxy group and methyl ester of the target compound enable a straightforward, one-step enzymatic conversion to 7-hydroxycoumarin, a bright fluorophore [1]. This property makes the compound an ideal core for designing new CYP isoform-selective substrates. Compared to multi-step diester pro-fluorophores, the target offers faster hydrolysis kinetics and lower background signal, improving assay sensitivity and reducing false negatives in high-throughput screening.

Synthesis of CNS-Penetrant Coumarin Leads

The calculated logP of 2.0–2.2 for this compound places it within the optimal CNS drug space (logP 2–5) in contrast to the less lipophilic 7-hydroxy-4,8-dimethylcoumarin core (cLogP ~1.7) lacking the ester extension. This physiochemical advantage supports blood-brain barrier penetration and makes the target an attractive starting point for medicinal chemistry programs targeting neurological diseases, including Alzheimer's disease where coumarin-based acetylcholinesterase inhibitors have shown promise [2].

Scaffold for Selective NAAA Inhibitor Development

The 4,8-dimethyl-7-hydroxycoumarin core combined with a C3-acetate extension mimics structural features present in reported NAAA inhibitors, where related coumarin derivatives demonstrated IC50 values as low as 160 nM [1]. The methyl ester serves as both a pharmacophore vector and a synthetic handle, enabling efficient SAR exploration of this emerging anti-inflammatory target. Procurement of the exact target scaffold is essential to maintain the specific hydrogen-bonding geometry required for NAAA active site engagement.

Application
Selection Property
Validation Focus
Esterase-activated prodrug library synthesis
Methyl ester derivatization handle
Amidation reactivity and metabolic stability profiling
CYP fluorogenic substrate design
Single-step 7-hydroxycoumarin release
Enzyme kinetics and background signal reduction
CNS-penetrant lead optimization
Methyl ester lipophilic extension
Permeability and CNS drug-likeness assessment
NAAA inhibitor scaffold exploration
4,8-Dimethyl-7-hydroxycoumarin core
Hydrogen-bonding geometry and SAR profiling
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